
Tert-butyl (1R)-1-benzylprop-2-ynylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl N-(1-phenylbut-3-yn-2-yl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This particular compound is notable for its unique structure, which includes a tert-butyl group, a phenyl group, and a but-3-yn-2-yl moiety.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-phenylbut-3-yn-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate alkyne and phenyl group under controlled conditions. One common method involves the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, which allows for the formation of the carbon-carbon triple bond.
Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed reactions, followed by purification steps such as crystallization or chromatography to obtain the desired product in high purity. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions: tert-Butyl N-(1-phenylbut-3-yn-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, depending on the reagents and conditions used.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alkenes.
科学研究应用
Chemistry: In chemistry, tert-butyl N-(1-phenylbut-3-yn-2-yl)carbamate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study enzyme activity or as a precursor for the synthesis of biologically active molecules. Its carbamate group can interact with enzymes, providing insights into enzyme mechanisms and functions.
Medicine: In medicine, derivatives of this compound may exhibit pharmacological activities, such as antimicrobial or anticancer properties. Researchers explore its potential as a lead compound for drug development.
Industry: In the industrial sector, tert-butyl N-(1-phenylbut-3-yn-2-yl)carbamate can be used in the production of specialty chemicals, coatings, and materials with specific properties.
作用机制
The mechanism of action of tert-butyl N-(1-phenylbut-3-yn-2-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt normal biochemical pathways, leading to various biological effects. The phenyl and but-3-yn-2-yl groups contribute to the compound’s binding affinity and specificity for its targets.
相似化合物的比较
- tert-Butyl N-(1-phenylbut-3-en-2-yl)carbamate
- tert-Butyl N-(1-phenylbut-3-yn-2-yl)carbamate analogs
Comparison: Compared to similar compounds, tert-butyl N-(1-phenylbut-3-yn-2-yl)carbamate is unique due to its specific combination of functional groups. The presence of the triple bond (alkyne) in the but-3-yn-2-yl moiety distinguishes it from its analogs, which may have double bonds (alkenes) or single bonds (alkanes). This structural difference can influence the compound’s reactivity, stability, and biological activity.
属性
分子式 |
C15H19NO2 |
|---|---|
分子量 |
245.32 g/mol |
IUPAC 名称 |
tert-butyl N-(1-phenylbut-3-yn-2-yl)carbamate |
InChI |
InChI=1S/C15H19NO2/c1-5-13(11-12-9-7-6-8-10-12)16-14(17)18-15(2,3)4/h1,6-10,13H,11H2,2-4H3,(H,16,17) |
InChI 键 |
NSTYAOIOBURIDL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-methyl-N-[2-(methylamino)propyl]carbamate](/img/structure/B13480374.png)
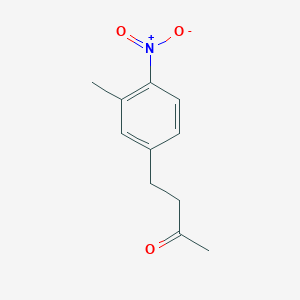
![n-((5-Methoxy-1h-benzo[d]imidazol-2-yl)methyl)ethanamine](/img/structure/B13480384.png)
![Imino(methyl)[(1r,3r)-3-(hydroxymethyl)cyclobutyl]-lambda6-sulfanone hydrochloride](/img/structure/B13480394.png)
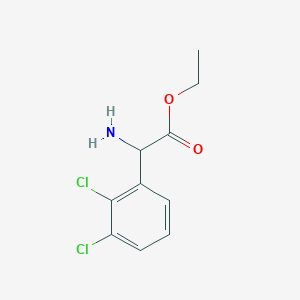
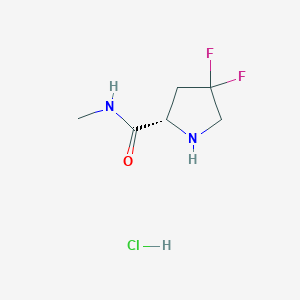
![tert-butyl (2R,4R)-2-(azidomethyl)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-1-carboxylate](/img/structure/B13480401.png)
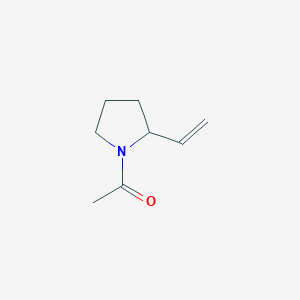
![2-Oxabicyclo[3.1.1]heptane-5-carboxylic acid](/img/structure/B13480410.png)

![2-[5-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13480438.png)

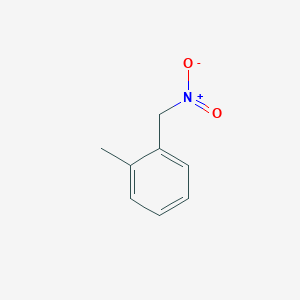
![1-phenyl-1-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B13480459.png)
